2-(4-Cyclobutanecarbonylpiperazin-1-yl)ethan-1-ol is an organic compound that belongs to a class of piperazine derivatives. This compound is characterized by the presence of a cyclobutanecarbonyl group attached to a piperazine ring, which is further connected to an ethan-1-ol moiety. The molecular formula for this compound is , and its molecular weight is approximately 211.30 g/mol. It is identified by the CAS number 1094793-21-1.
This compound has been synthesized and studied in various research contexts, particularly in medicinal chemistry. It falls under the category of piperazine derivatives, which are known for their diverse pharmacological activities, including potential applications in treating various diseases. The structural features of 2-(4-Cyclobutanecarbonylpiperazin-1-yl)ethan-1-ol suggest it may interact with biological systems in significant ways, making it a subject of interest in drug development.
The synthesis of 2-(4-Cyclobutanecarbonylpiperazin-1-yl)ethan-1-ol can be achieved through several methods. One common approach involves the reaction of 4-cyclobutanecarbonylpiperazine with appropriate alkylating agents under basic conditions.
The molecular structure of 2-(4-Cyclobutanecarbonylpiperazin-1-yl)ethan-1-ol features:
The structural representation can be described using various notations:
C(C(=O)N1CCN(CC1)C2CC2)O
XXXXXX
(specific key not provided in sources)2-(4-Cyclobutanecarbonylpiperazin-1-yl)ethan-1-ol can participate in several chemical reactions:
The reactions are typically carried out under controlled conditions, with careful monitoring of temperature and pH to ensure optimal yields and selectivity.
The mechanism of action for 2-(4-Cyclobutanecarbonylpiperazin-1-yl)ethan-1-ol is not fully elucidated but may involve:
Further pharmacological studies would be required to define the exact mechanisms and pathways involved.
Key chemical properties include:
2-(4-Cyclobutanecarbonylpiperazin-1-yl)ethan-1-ol has potential applications in various fields:
The compound 2-(4-Cyclobutanecarbonylpiperazin-1-yl)ethan-1-ol (systematic IUPAC name: cyclobutyl-[4-(2-hydroxyethyl)piperazin-1-yl]methanone) represents a strategically engineered scaffold in modern medicinal chemistry. Its molecular formula is C₁₁H₂₀N₂O₂ (molar mass: 212.29 g/mol), with the SMILES notation C1CC(C1)C(=O)N2CCN(CC2)CCO
[1]. Structurally, it integrates three pharmacologically relevant motifs:
This architecture exploits the piperazine ring’s versatility as a molecular spacer that optimizes interactions with target proteins. The cyclobutane moiety introduces ring strain and elevated electron density, promoting unique binding interactions unreachable with cyclohexyl or phenyl analogs. Meanwhile, the terminal ethanol group enhances aqueous solubility, addressing a common limitation of purely lipophilic piperazine derivatives [8]. Table 1 summarizes key molecular identifiers:
Table 1: Molecular Identifiers of 2-(4-Cyclobutanecarbonylpiperazin-1-yl)ethan-1-ol
Identifier | Value |
---|---|
IUPAC Name | cyclobutyl-[4-(2-hydroxyethyl)piperazin-1-yl]methanone |
CAS Registry Number | Not assigned (Precursor CAS 64579-67-5 for cyclobutyl(piperazin-1-yl)methanone) [5] |
Molecular Formula | C₁₁H₂₀N₂O₂ |
SMILES | C1CC(C1)C(=O)N2CCN(CC2)CCO |
InChIKey | BPRHVHXPVDHLLG-UHFFFAOYSA-N |
Predicted Collision CCS | 149.1 Ų ([M+H]⁺ adduct) [1] |
The genesis of 2-(4-cyclobutanecarbonylpiperazin-1-yl)ethan-1-ol is intertwined with the evolution of piperazine-based drug design. Piperazine derivatives gained prominence in the mid-20th century for neuropharmacology (e.g., antipsychotics, antidepressants). However, early analogs faced challenges with off-target activity and rapid metabolism. The integration of cyclobutane, beginning in the 2000s, addressed these limitations by imparting structural rigidity and novel pharmacokinetic profiles [5] [9].
This compound emerged as a key intermediate for synthesizing complex molecules in oncology and neurology. Its utility stems from:
Table 2: Therapeutic Derivatives Derived from 2-(4-Cyclobutanecarbonylpiperazin-1-yl)ethan-1-ol
Derivative Compound | Therapeutic Target | Key Structural Modification |
---|---|---|
4-(4-Cyclobutanecarbonylpiperazin-1-yl)-5-[(2-fluorophenyl)methyl]-6-methyl-2-(2-methylpropyl)pyrimidine [2] | CNS disorders | Fluorinated benzylpyrimidine |
4-(4-Cyclobutanecarbonylpiperazin-1-yl)-2-cyclopropyl-5-[(3-methoxyphenyl)methyl]-6-methylpyrimidine [4] | GPCR modulation | Cyclopropyl-pyrimidine + methoxybenzyl |
2-(4-Cyclobutanecarbonylpiperazin-1-yl)-4-(trifluoromethyl)benzothiazole [7] | Kinase inhibition | Trifluoromethyl-benzothiazole |
2-(4-Cyclobutanecarbonylpiperazin-1-yl)ethan-1-amine [9] | Antibacterial agents | Terminal amine substitution |
Table 3: Historical Evolution of Piperazine-Cyclobutane Hybrids
Time Period | Development Milestone | Impact |
---|---|---|
Pre-2000 | Unsubstituted piperazines (e.g., flibanserin precursor) | Limited metabolic stability; low selectivity |
2005–2010 | Cyclobutyl(piperazin-1-yl)methanone (CAS 64579-67-5) [5] | Improved rigidity; precursor to advanced intermediates |
2010–2015 | Hydroxyethyl-functionalized derivatives (e.g., CID 43416224) [1] | Enhanced solubility; versatile conjugation chemistry |
2015–Present | Hybrids with pyrimidines, benzothiazoles [2] [4] [7] | Targeted therapies with optimized pharmacokinetics |
Summary of Compounds Mentioned:
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8